molecular formula C9H16F2OSi B8283272 Cyclohexene, 4,4-difluoro-1-[(trimethylsilyl)oxy]-

Cyclohexene, 4,4-difluoro-1-[(trimethylsilyl)oxy]-

Cat. No. B8283272
M. Wt: 206.30 g/mol
InChI Key: TVDFUJVLAMJMQM-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

To a solution of the [(4,4-difluorocyclohex-1-en-1-yl)oxy](trimethyl)silane (3.1 g, 15.0 mmol) prepared in Example 88a in acetonitrile (25 mL), palladium acetate (4.0 g, 17.8 mmol) was added, and the mixture was stirred at room temperature for 45 minutes. The reaction solution was filtered, the filtrate was vacuum concentrated, and the residue was purified with silica gel chromatography (hexane/ethyl acetate=9:1) to yield the title compound (1.0 g, 50%) as a yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:13])[CH2:7][CH2:6][C:5]([O:8][Si](C)(C)C)=[CH:4][CH2:3]1>C(#N)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:1][C:2]1([F:13])[CH2:7][CH2:6][C:5](=[O:8])[CH:4]=[CH:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
FC1(CC=C(CC1)O[Si](C)(C)C)F
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
4 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography (hexane/ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC1(C=CC(CC1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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